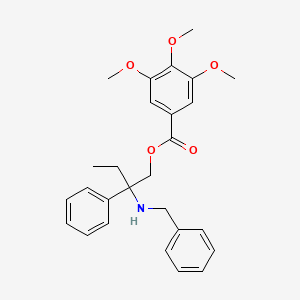

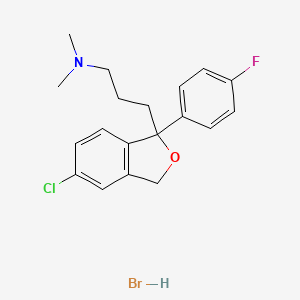

N-Benzy N,N-Didesmethyl Trimebutine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

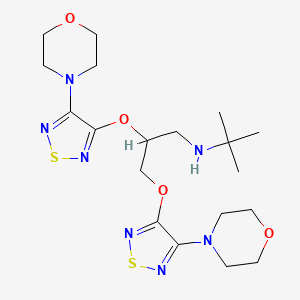

N-Benzy N,N-Didesmethyl Trimebutine (TMBT) is a synthetic derivative of the naturally occurring compound Trimebutine, which is a bicyclic tertiary amine. TMBT is an important compound for scientific research, as it has a wide range of applications in biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

N-Benzy N,N-Didesmethyl Trimebutine has a wide range of applications in scientific research. It has been used as an agonist for the muscarinic acetylcholine receptor, as well as an antagonist of the 5-HT3 receptor. It has also been used to study the effects of cholinergic agonists and antagonists on the central nervous system, as well as the effects of cholinergic agents on the cardiovascular system. Additionally, N-Benzy N,N-Didesmethyl Trimebutine has been used to study the effects of cholinergic agents on the gastrointestinal system, as well as the effects of cholinergic agents on the urinary system.

Wirkmechanismus

N-Benzy N,N-Didesmethyl Trimebutine binds to muscarinic acetylcholine receptors and 5-HT3 receptors to produce its effects. At muscarinic acetylcholine receptors, N-Benzy N,N-Didesmethyl Trimebutine is an agonist, which means it activates the receptor and produces a physiological response. At 5-HT3 receptors, N-Benzy N,N-Didesmethyl Trimebutine is an antagonist, which means it blocks the receptor and prevents the physiological response.

Biochemical and Physiological Effects

N-Benzy N,N-Didesmethyl Trimebutine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the secretion of gastric acid, stimulate the release of acetylcholine from the brain, and increase the heart rate. Additionally, N-Benzy N,N-Didesmethyl Trimebutine has been shown to increase the contraction of the urinary bladder, reduce the tone of the gastrointestinal tract, and increase the tone of the urinary tract.

Vorteile Und Einschränkungen Für Laborexperimente

N-Benzy N,N-Didesmethyl Trimebutine has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable over a wide range of temperatures and pH values. Additionally, it has a low cost and is non-toxic. However, there are some limitations to using N-Benzy N,N-Didesmethyl Trimebutine in laboratory experiments. It is not very soluble in water and has a low affinity for the muscarinic acetylcholine receptor.

Zukünftige Richtungen

There are several potential future directions for N-Benzy N,N-Didesmethyl Trimebutine research. Some of these include exploring its potential as a treatment for gastrointestinal disorders, studying its effects on the cardiovascular system, and investigating its ability to modulate the immune system. Additionally, N-Benzy N,N-Didesmethyl Trimebutine could be further studied for its potential as an analgesic, its ability to modulate the endocrine system, and its effects on the central nervous system. Finally, further research could be conducted to better understand the mechanism of action of N-Benzy N,N-Didesmethyl Trimebutine and its effects on other biochemical and physiological processes.

Synthesemethoden

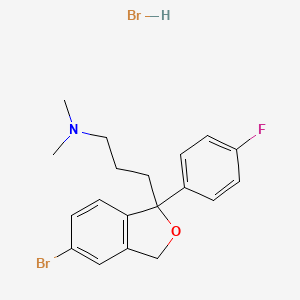

N-Benzy N,N-Didesmethyl Trimebutine can be synthesized from Trimebutine via a two-step process. The first step involves the reaction of Trimebutine with benzyl bromide in the presence of an acid catalyst to form the N-benzylated derivative. The second step involves the reaction of the N-benzylated derivative with sodium hydroxide to form the N-benzyl N,N-didesmethyl Trimebutine.

Eigenschaften

IUPAC Name |

[2-(benzylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO5/c1-5-27(22-14-10-7-11-15-22,28-18-20-12-8-6-9-13-20)19-33-26(29)21-16-23(30-2)25(32-4)24(17-21)31-3/h6-17,28H,5,18-19H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPNVWKMCVDPAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzy N,N-Didesmethyl Trimebutine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Carboxymethyl)-5-oxo-2-phenyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B569844.png)